molecular formula C17H22FN3O2 B2658801 N-[3-[4-(2-Fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2197495-89-7

N-[3-[4-(2-Fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No.: B2658801
CAS No.: 2197495-89-7
M. Wt: 319.38
InChI Key: AMMBZLCETKERRU-UHFFFAOYSA-N
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Description

N-[3-[4-(2-Fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and a prop-2-enamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[4-(2-Fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the piperazine ring. The fluorophenyl group is introduced via a nucleophilic substitution reaction, followed by the addition of the prop-2-enamide moiety through an amide coupling reaction. Common reagents used in these reactions include fluorobenzene, methylpiperazine, and acryloyl chloride. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[4-(2-Fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-[4-(2-Fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[4-(2-Fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring provides structural stability. The compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[4-(2-Chlorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide
  • N-[3-[4-(2-Bromophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide

Uniqueness

N-[3-[4-(2-Fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its chloro- and bromo- counterparts. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-3-16(22)19-9-8-17(23)21-11-10-20(12-13(21)2)15-7-5-4-6-14(15)18/h3-7,13H,1,8-12H2,2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMBZLCETKERRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)CCNC(=O)C=C)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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